Product packaging for Glycodeoxycholic Acid-D5(Cat. No.:)

Glycodeoxycholic Acid-D5

Cat. No.: B1161346
M. Wt: 454.65
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Deuterated Bile Acids in Metabolic and Analytical Science

Deuterated bile acids, such as Glycodeoxycholic Acid-D5, are crucial for advancing our understanding of bile acid metabolism and its role in health and disease. uu.se Bile acids are synthesized from cholesterol in the liver and play a vital role in the digestion and absorption of fats. uu.secaymanchem.com They also act as signaling molecules, influencing various metabolic processes. caymanchem.complos.org

The use of stable isotopes like deuterium (B1214612) (²H) allows for the accurate tracing of these metabolic pathways. clearsynth.com In metabolic studies, deuterated bile acids can be introduced into a biological system, and their journey can be followed using techniques like mass spectrometry. This provides valuable insights into bile acid synthesis, transport, and transformations by the gut microbiota. isotope.com The incorporation of deuterium atoms creates a heavier version of the molecule that is chemically identical to its natural counterpart but can be distinguished by its mass. vulcanchem.com This allows for precise quantification and minimizes interference from naturally occurring compounds.

Overview of this compound as a Stable Isotope-Labeled Research Standard

This compound serves as a stable isotope-labeled internal standard in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS). caymanchem.comvulcanchem.com Internal standards are essential for correcting variations that can occur during sample preparation and analysis, ensuring the accuracy and reliability of the results. vulcanchem.com Because this compound has the same chemical properties as the non-labeled glycodeoxycholic acid, it behaves identically during extraction and chromatography. vulcanchem.com However, its increased mass allows it to be separately detected by the mass spectrometer, enabling precise quantification of the target analyte. vulcanchem.com

Historical Context of Isotopic Labeling in Bile Acid Investigations

The use of isotopes to study bile acid metabolism dates back several decades. Early research in the mid-20th century utilized radioactive isotopes to establish the conversion of cholesterol to bile acids. nih.gov However, the use of radioactive materials posed safety concerns. The introduction of stable isotopes, such as deuterium (²H) and carbon-13 (¹³C), in the 1970s provided a safer and highly effective alternative for studying bile acid kinetics. researchgate.netmdpi.com Initially, these studies required large sample volumes, but advancements in analytical techniques, particularly the development of more sensitive mass spectrometry methods, have made it possible to conduct these investigations with much smaller samples, such as a few microliters of serum. researchgate.netuzh.ch This has significantly expanded the scope of bile acid research, allowing for studies in smaller animals and in human subjects with greater ease and less invasive procedures. researchgate.net

Chemical and Physical Properties

PropertyValue
Molecular Formula C26H38D5NO5 cymitquimica.comlgcstandards.com
Molecular Weight 454.65 g/mol cymitquimica.comlgcstandards.com
Appearance Off-White to White Solid cymitquimica.com
Solubility Slightly soluble in Methanol (B129727), DMSO, and Ethanol vulcanchem.com
Storage Conditions -20°C recommended vulcanchem.com

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that involves the introduction of deuterium atoms into the glycodeoxycholic acid molecule. This is typically achieved through chemical reactions where hydrogen atoms at specific positions are replaced with deuterium. The starting material is often deoxycholic acid, which is first deuterated and then conjugated with glycine-d5. The deuterium atoms are strategically placed to ensure the stability of the label and to avoid any significant impact on the molecule's chemical behavior. vulcanchem.com

Purification of the final product is critical to ensure its suitability as a research standard. This is often accomplished using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to separate the deuterated compound from any unlabeled or partially labeled molecules. The purity and identity of the final product are then confirmed using analytical methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Applications in Research and Diagnostics

Internal Standard in Mass Spectrometry

The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry. caymanchem.comvulcanchem.com In these applications, a known amount of this compound is added to a biological sample (e.g., plasma, serum, feces) before processing. plos.orgnih.gov Because the deuterated standard has nearly identical physical and chemical properties to the endogenous (unlabeled) glycodeoxycholic acid, it experiences the same losses during sample extraction and ionization efficiency in the mass spectrometer. vulcanchem.com By comparing the signal of the deuterated standard to the signal of the unlabeled analyte, researchers can accurately quantify the concentration of glycodeoxycholic acid in the original sample. uu.sevulcanchem.com This technique is crucial for obtaining reliable data in studies of bile acid metabolism and its dysregulation in various diseases. uu.se

Metabolic Studies and Clinical Chemistry

This compound is also used in metabolic studies to trace the fate of glycodeoxycholic acid in the body. clearsynth.com By administering the labeled compound, researchers can follow its absorption, distribution, metabolism, and excretion. These studies provide valuable information about the enterohepatic circulation of bile acids and how this process is affected by diet, drugs, and disease states such as cholestasis and inflammatory bowel disease. uu.senih.gov In clinical chemistry, the accurate measurement of bile acid concentrations is important for the diagnosis and management of liver diseases. researchgate.net The use of deuterated internal standards like this compound enhances the accuracy and reliability of these diagnostic tests. uzh.ch

Properties

Molecular Formula

C₂₆H₃₈D₅NO₅

Molecular Weight

454.65

Synonyms

N-[(3α,5β,12α)-3,12-Dihydroxy-24-oxocholan-24-yl]glycine-D5;  _x000B_N-(3α,12α-Dihydroxy-5β-cholan-24-oyl)glycine-D5;  N-(Carboxymethyl)-3α,12α-dihydroxy-5β-cholan-24-amide-D5;  Cholane Glycine Deriv.-D5;  3α,12α-Dihydroxy-5β-cholanic Acid-24-glycine-D5;  Deo

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Glycodeoxycholic Acid D5

Methodologies for Deuterium (B1214612) Incorporation into Glycodeoxycholic Acid

The synthesis of Glycodeoxycholic Acid-D5 involves the strategic incorporation of deuterium atoms onto the deoxycholic acid scaffold, which is then conjugated with glycine (B1666218). Several general strategies for deuterium labeling of bile acids can be adapted for this purpose.

One common approach involves the catalytic reduction of an unsaturated precursor of deoxycholic acid using deuterium gas (D2). For instance, creating a double bond at a specific location in the steroid nucleus, such as a Δ¹¹ derivative, allows for the subsequent addition of two deuterium atoms across the bond via catalytic deuteration. researchgate.net Another method is base-catalyzed equilibration of a keto-bile acid in heavy water (D2O). This can be used to introduce deuterium at positions adjacent to the carbonyl group. researchgate.net

Synthetic routes to produce deuterated bile acids often begin with the corresponding methyl esters of the parent bile acids, such as chenodeoxycholic acid or cholic acid, which serve as key intermediates. researchgate.net The specific placement of deuterium atoms is crucial and dictates the synthetic strategy. For Glycodeoxycholic acid-D4, labeling is often targeted at the 2,2,4,4 positions of the cholanic acid structure. avantiresearch.comisotope.com

The final step in the synthesis is the conjugation of the deuterated deoxycholic acid with glycine. This is typically achieved by activating the carboxylic acid group of the deuterated deoxycholic acid and then reacting it with glycine to form the amide linkage.

Isotopic Purity and Positional Isomer Considerations for Deuterated Glycodeoxycholic Acid Derivatives

The utility of this compound as an internal standard is fundamentally dependent on its isotopic purity and the precise location of the deuterium atoms.

Isotopic Purity refers to the percentage of the compound that contains the desired number of deuterium atoms. A high isotopic purity is essential to minimize interference from naturally occurring isotopes and to ensure accurate quantification. rsc.org For example, a stated isotopic purity of 99 atom % D indicates a very high level of deuterium enrichment. industry.gov.au However, even with high enrichment, the final product will be a mixture of isotopologues (molecules with different numbers of deuterium atoms). For instance, a d9-labeled compound will also contain d8, d7, and lower deuterated forms. industry.gov.au The presence of these other isotopologues is a critical parameter to characterize.

Positional Isomers are molecules with the same number and type of atoms but arranged differently. In the context of deuterated bile acids, this refers to the specific carbon atoms to which the deuterium is bonded. sciex.com During synthesis, particularly in catalytic deuteration, side reactions such as double bond migration can lead to the formation of unintended positional isomers. acs.org For example, attempts to deuterate a Δ¹³,¹⁷-alkene bile acid can result in a mixture of isomers with different deuteration patterns. acs.org

The presence of positional isomers can complicate analysis, as they may have slightly different fragmentation patterns in mass spectrometry. Therefore, it is crucial to use synthetic methods that provide high regioselectivity and to thoroughly characterize the final product to confirm the location of the deuterium labels. rsc.org Hydrogen-deuterium exchange mass spectrometry (HDX-MS/MS) is a technique that can be used to help identify bile acid isomers. nih.gov

Characterization of this compound Purity for Research Applications

To ensure its suitability as a research tool, this compound must undergo rigorous characterization to determine its chemical and isotopic purity. A combination of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ¹³C NMR, is invaluable for confirming the structural integrity of the molecule and the specific positions of the deuterium atoms. rsc.org Deuterium decoupling techniques can further aid in pinpointing the locations of the labels. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to assess chemical purity by separating the deuterated compound from any non-deuterated precursors or other impurities. rsc.orgnih.gov The co-elution of the deuterated standard with the endogenous analyte is a key requirement for its use in quantitative assays. vulcanchem.com

A comprehensive Certificate of Analysis for a this compound reference standard would typically include data from these techniques to provide a complete picture of its purity.

Production of this compound as Reference Material

This compound is produced and sold as a reference material for use in analytical laboratories. aquigenbio.comcwsabroad.com These reference standards are essential for the development and validation of analytical methods, particularly for quantitative LC-MS/MS assays used in clinical and research settings. vulcanchem.comaquigenbio.com

The production of a certified reference material involves a well-documented synthesis process and a thorough characterization of the final product to establish its identity, purity, and isotopic enrichment. industry.gov.au Suppliers of these standards provide a Certificate of Analysis that details these parameters. lgcstandards.com

Key attributes of this compound as a reference material include:

High Chemical Purity: Typically >98%, ensuring that the measured response is from the deuterated compound. isotope.com

High Isotopic Enrichment: To provide a distinct mass signal from the unlabeled analyte.

Structural Confirmation: Verified by techniques like NMR.

Traceability: In some cases, traceability to pharmacopeial standards (e.g., USP, EP) may be available. aquigenbio.com

The use of deuterated internal standards like this compound is critical for correcting for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of quantitative analyses of bile acids in complex biological matrices such as plasma and serum. vulcanchem.comrsc.org

Advanced Analytical Methodologies Utilizing Glycodeoxycholic Acid D5

Mass Spectrometry-Based Quantification of Bile Acids with Glycodeoxycholic Acid-D5 Internal Standard

Mass spectrometry, especially when coupled with liquid chromatography, has become the gold standard for the analysis of bile acid profiles. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is fundamental to achieving the accuracy and precision required in these quantitative methods. mrmproteomics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of individual bile acids in various biological samples, including plasma, serum, and tissue extracts. researchgate.netwiley.com In these applications, this compound serves as an ideal internal standard for its non-deuterated counterpart, Glycodeoxycholic Acid (GDCA), as well as other structurally similar bile acids.

The typical workflow involves a sample preparation step, often a protein precipitation using an organic solvent like acetonitrile (B52724) or methanol (B129727), to which a known concentration of the this compound internal standard mixture is added. medpace.com Following extraction, the sample is injected into an LC system, where the bile acids are separated chromatographically, often on a C18 reversed-phase column. medpace.comnih.gov The separated compounds then enter the mass spectrometer, where they are ionized, typically using negative-ion electrospray ionization (ESI), and detected. medpace.comnih.gov The use of a SIL internal standard is crucial as it co-elutes with the target analyte and experiences similar effects during sample preparation and ionization, thereby correcting for variability in sample recovery and matrix-induced ion suppression or enhancement. researchgate.net

Multiple Reaction Monitoring (MRM) Assay Development and Optimization for Bile Acid Profiling

For quantitative analysis, triple quadrupole mass spectrometers are frequently operated in Multiple Reaction Monitoring (MRM) mode. wiley.comnih.gov This mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov In an MRM assay for bile acid profiling, a specific mass transition is defined for Glycodeoxycholic Acid and a corresponding, mass-shifted transition is defined for the this compound internal standard.

The development of an MRM assay involves the optimization of compound-specific parameters, such as collision energy (CE) and declustering potential, to achieve the strongest signal. nih.gov For glycine-conjugated bile acids like GDCA, the most common fragmentation involves the loss of the glycine (B1666218) moiety (m/z 74). medpace.comnih.gov Therefore, the instrument is set to monitor the transition of the precursor ion (the deprotonated molecule, [M-H]⁻) to this specific product ion. The intensity of the resulting signal is directly proportional to the concentration of the analyte in the sample.

Below is a table representing typical MRM transitions used in the analysis of Glycodeoxycholic Acid and its deuterated internal standard.

Compound NamePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Glycodeoxycholic Acid (GDCA)448.374.0
This compound453.374.0

This is an interactive data table. Users can sort and filter the data.

Role of this compound in Quantitative Reproducibility in Lipidomics and Metabolomics

In the fields of lipidomics and metabolomics, where comprehensive profiling of molecules is performed, quantitative reproducibility is paramount. The complexity of biological matrices introduces significant potential for analytical variability, most notably through matrix effects that can suppress or enhance the ionization of an analyte. researchgate.net this compound plays a pivotal role in mitigating these issues and ensuring high-quality, reproducible data. mrmproteomics.com

Method Development and Validation Principles for Deuterated Bile Acid Standards

The development of a robust and reliable analytical method is a prerequisite for its use in research and clinical settings. When using deuterated bile acid standards like this compound, method validation is performed according to stringent guidelines to ensure the data generated is accurate and reproducible.

Assessment of Accuracy, Precision, and Linearity for Bile Acid Analysis

Method validation assesses several key performance characteristics, including accuracy, precision, and linearity. nih.gov

Accuracy refers to the closeness of the measured concentration to the true value. It is typically assessed by analyzing quality control (QC) samples prepared at known concentrations and is expressed as the percentage of recovery. For bile acid assays, accuracy is generally expected to be within 85-115%. nih.gov

Precision measures the degree of scatter or agreement between a series of measurements. It is evaluated at both the intra-assay (within a single run) and inter-assay (between different runs) levels and is expressed as the coefficient of variation (CV). A CV of less than 15% is typically required. nih.gov

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of calibration standards and is confirmed by a high coefficient of determination (r²), usually ≥0.99. medpace.com

The use of this compound is integral to meeting these stringent validation criteria by correcting for analytical variability.

The following table summarizes typical acceptance criteria for a validated LC-MS/MS method for bile acid analysis.

Validation ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Accuracy (% Recovery)85% - 115%
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%

This is an interactive data table. Users can sort and filter the data.

Evaluation of Extraction Procedures and Matrix Effects in Biological Samples

A critical part of method development is optimizing the extraction of bile acids from the biological matrix and evaluating the impact of matrix effects. nih.gov Common extraction procedures include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov PPT with acetonitrile or methanol is frequently used for its simplicity and effectiveness in removing the majority of proteins from samples like serum and plasma. medpace.com

Matrix effects occur when co-eluting endogenous components of the sample interfere with the ionization of the target analyte, leading to inaccurate quantification. researchgate.net The evaluation of matrix effects is a key component of method validation. This is often done by comparing the analyte response in a post-extraction spiked sample to the response in a pure solution. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these effects. Because the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, thus ensuring the accuracy of the measurement despite the presence of matrix interferences. researchgate.net

Applications of Glycodeoxycholic Acid D5 in Bile Acid Metabolic Research

Elucidation of Enterohepatic Circulation Dynamics using Isotopic Tracers

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a constant supply for digestive and signaling functions. The use of isotopic tracers like GDCA-D5 provides a non-invasive and precise method to study the kinetics and efficiency of this circulatory system.

Deuterated bile acid analogs, such as GDCA-D5, are instrumental in dissecting the intricate transport mechanisms that govern the movement of bile acids across cellular membranes in the liver and intestine. These transport processes are mediated by a suite of specialized proteins. In the terminal ileum, the apical sodium-dependent bile acid transporter (ASBT) is responsible for the active uptake of conjugated bile acids from the intestinal lumen into the enterocytes. From the enterocytes, bile acids are transported across the basolateral membrane into the portal circulation by the organic solute transporters alpha and beta (OSTα/OSTβ). Upon reaching the liver, bile acids are taken up from the portal blood into hepatocytes primarily by the Na+-taurocholate cotransporting polypeptide (NTCP). Finally, they are secreted into the bile canaliculi by the bile salt export pump (BSEP).

By administering GDCA-D5 and monitoring its appearance and disappearance in different compartments (e.g., plasma, bile, feces) over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can determine the kinetics of these transport processes. For instance, the rate of intestinal absorption, hepatic uptake, and biliary secretion of GDCA can be quantified. These studies can reveal how genetic variations, disease states, or pharmacological interventions affect the function of these key transporters.

Table 1: Key Transporters in the Enterohepatic Circulation of Glycodeoxycholic Acid

Transporter Location Function
ASBT Apical membrane of ileal enterocytes Active uptake from the intestine
OSTα/OSTβ Basolateral membrane of enterocytes Efflux into portal circulation
NTCP Basolateral membrane of hepatocytes Uptake from portal blood into the liver

| BSEP | Canalicular membrane of hepatocytes | Secretion into bile |

Stable isotope dilution techniques using deuterated bile acids are the gold standard for determining the size and turnover rate (flux) of the bile acid pool. In this methodology, a known amount of GDCA-D5 is administered to a subject. After allowing for equilibration with the endogenous bile acid pool, a biological sample, typically serum or bile, is collected.

The concentration of both the labeled (GDCA-D5) and unlabeled (endogenous GDCA) bile acid is then precisely measured using LC-MS/MS. The extent of dilution of the administered tracer provides a direct measure of the total pool size of that specific bile acid. By collecting samples at multiple time points, the rate of disappearance of the tracer can be calculated, which reflects the turnover or flux of the bile acid pool. This information is critical for understanding how the body maintains bile acid homeostasis and how it is altered in diseases such as cholestasis or short bowel syndrome.

Table 2: Representative Data from a Stable Isotope Dilution Study for Bile Acid Pool Size Determination

Parameter Value Unit
Administered GDCA-D5 Dose 50 mg
Endogenous GDCA Concentration 2.5 µmol/L
GDCA-D5 Concentration at Equilibrium 0.1 µmol/L

| Calculated GDCA Pool Size | 1250 | µmol |

Assessment of Hepatic Bile Acid Biosynthesis Pathways

The liver is the sole site of primary bile acid synthesis from cholesterol. This process is tightly regulated to match the daily fecal loss of bile acids. Stable isotope tracers like GDCA-D5 can be used to indirectly assess the rate of this synthesis.

While GDCA-D5 itself is a secondary bile acid derivative, its administration and subsequent impact on the bile acid pool can provide insights into the regulation of primary bile acid synthesis. The synthesis of primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), from cholesterol involves a series of enzymatic reactions, with cholesterol 7α-hydroxylase (CYP7A1) being the rate-limiting enzyme in the classic (or neutral) pathway. researchgate.net An alternative (or acidic) pathway, initiated by sterol 27-hydroxylase (CYP27A1), also contributes to CDCA synthesis. researchgate.net

By introducing a labeled secondary bile acid like GDCA-D5, researchers can study its effect on the feedback mechanisms that control these synthetic pathways. For example, an increase in the total bile acid pool due to GDCA-D5 administration would be expected to suppress the expression of CYP7A1, thereby reducing the synthesis of primary bile acids. This can be measured by quantifying the levels of bile acid synthesis intermediates, such as 7α-hydroxy-4-cholesten-3-one (C4), in the serum.

Bile acid synthesis is primarily regulated by the nuclear receptor, farnesoid X receptor (FXR). nih.govfrontiersin.org When bile acids, including GDCA, bind to and activate FXR in the intestine, it induces the expression and secretion of fibroblast growth factor 19 (FGF19) in humans (FGF15 in rodents). frontiersin.orgnih.gov FGF19 then travels through the portal circulation to the liver, where it binds to its receptor (FGFR4) on hepatocytes and signals to suppress the transcription of the CYP7A1 gene, thus inhibiting primary bile acid synthesis. frontiersin.orgnih.gov

Table 3: Expected Effects of GDCA-D5 Administration on Bile Acid Synthesis Regulation

Analyte Expected Change Regulatory Consequence
Intestinal FXR Activation Increase ---
Serum FGF19 Increase Negative feedback signal
Hepatic CYP7A1 Expression Decrease Reduced primary bile acid synthesis

Investigation of Gut Microbiota-Mediated Bile Acid Transformations

The gut microbiota plays a pivotal role in shaping the bile acid pool by catalyzing a variety of chemical transformations that are not performed by host enzymes. These transformations significantly increase the chemical diversity of bile acids, which in turn have profound effects on host physiology.

Primary bile acids (cholic acid and chenodeoxycholic acid) are synthesized in the liver and conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the intestine. nih.gov In the gut, certain bacteria possess bile salt hydrolases (BSHs) that deconjugate these primary bile acids. nih.gov The unconjugated primary bile acids can then be further transformed by other bacterial enzymes. A key transformation is 7α-dehydroxylation, which converts cholic acid to deoxycholic acid (the precursor to GDCA) and chenodeoxycholic acid to lithocholic acid. amegroups.cn

By administering GDCA-D5, researchers can trace its fate within the complex gut microbial ecosystem. For example, it can be used to study the rate and extent of deconjugation of GDCA-D5 to deoxycholic acid-D5 by microbial BSHs. Furthermore, the subsequent metabolism of deoxycholic acid-D5 into other secondary bile acid species by the gut microbiota can be tracked. This allows for the identification of specific bacterial species or enzymatic pathways responsible for these transformations. Such studies are crucial for understanding the intricate interplay between the host and its gut microbiome in regulating bile acid metabolism and signaling.

Role of Glycodeoxycholic Acid-D5 in Studying Bacterial Deconjugation and Dehydroxylation

This compound is a deuterated form of glycodeoxycholic acid (GDCA), a glycine-conjugated secondary bile acid. The deuterium (B1214612) labels serve as a stable isotope tracer, allowing researchers to follow the metabolic fate of the molecule as it undergoes transformation by gut bacteria. The primary microbial transformations of GDCA are deconjugation, the removal of the glycine moiety, followed by 7α-dehydroxylation, the removal of a hydroxyl group from the steroid nucleus.

The use of this compound in conjunction with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables the precise quantification of both the substrate and its metabolic products. By introducing a known amount of this compound into an in vitro fermentation system inoculated with fecal microbiota or specific bacterial strains, researchers can track the appearance of its deconjugated product, Deoxycholic Acid-D5 (DCA-D5), and subsequently, other downstream metabolites. This approach provides a direct measure of the rates of these enzymatic reactions.

Table 1: Hypothetical Data from an in vitro Fermentation Study with this compound

Time (hours)This compound (µM)Deoxycholic Acid-D5 (µM)Other DCA-D5 Metabolites (µM)
010000
665305
12256015
2457520

This interactive table illustrates the conversion of this compound to its metabolites over time in a hypothetical in vitro gut model.

The initial and crucial step in the metabolism of conjugated bile acids by gut bacteria is deconjugation, catalyzed by bile salt hydrolases (BSHs). This reaction cleaves the amide bond, releasing the unconjugated bile acid and the amino acid. The "gateway reaction" of gut bacterial bile acid metabolism is deconjugation, which facilitates the formation of unconjugated bile acids that can be further modified. frontiersin.orgescholarship.org The presence of genes encoding BSHs is widespread among gut bacteria, with functional BSH identified in all major bacterial divisions. frontiersin.org

Following deconjugation, the resulting Deoxycholic Acid-D5 can undergo 7α-dehydroxylation, a more complex, multi-step process carried out by a specialized group of gut anaerobes. This transformation converts primary bile acids into secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA). frontiersin.org This pathway is of significant interest as secondary bile acids have potent biological activities, acting as signaling molecules that can influence host metabolism and carcinogenesis. nih.govnih.gov

Impact of Microbiota on Secondary Bile Acid Formation

The composition of the gut microbiota is a major determinant of the secondary bile acid pool in the host. The capacity to perform 7α-dehydroxylation is not widespread among gut bacteria and is primarily attributed to a small population of anaerobic bacteria belonging to the Clostridium genus, specifically from clusters XI and XVIa. nih.gov These bacteria possess the necessary bile acid-inducible (bai) operon that encodes the enzymes for this multi-step pathway. nih.gov

Stable isotope tracing with this compound allows for the investigation of how different microbial communities influence the efficiency of secondary bile acid formation. For instance, in vitro fermentation studies using fecal samples from individuals with distinct dietary habits or disease states can reveal significant differences in the rates of deconjugation and dehydroxylation.

Table 2: Comparative Analysis of Deoxycholic Acid-D5 Formation by Different Gut Microbiota Profiles

Microbiota ProfilePredominant GeneraRate of this compound Deconjugation (µM/hr)Rate of Deoxycholic Acid-D5 Formation (µM/hr)
Healthy Volunteer 1Bacteroides, Faecalibacterium8.55.2
Healthy Volunteer 2Prevotella, Ruminococcus6.23.1
Patient with IBDEscherichia, Shigella3.10.8

This interactive table presents hypothetical research findings on how different gut microbiota compositions can affect the metabolic rates of this compound.

Research has shown that diet significantly shapes the gut microbiome and, consequently, the bile acid pool. For example, a high-fat diet can increase the abundance of Firmicutes, including DCA-producing bacteria. nih.gov Conversely, certain dietary interventions can modulate the microbiota to reduce the formation of potentially harmful secondary bile acids.

Studies have demonstrated a link between alterations in the gut microbiota, bile acid profiles, and various diseases. For example, dysbiosis in pediatric nonalcoholic fatty liver disease (NAFLD) is associated with reduced levels of secondary bile acids, which is correlated with a decrease in bacteria known to express bile salt hydrolase and 7α-dehydroxylase, such as Eubacterium and Ruminococcaceae. frontiersin.org

The ability to trace the metabolic fate of this compound provides a powerful tool to dissect the functional consequences of these microbiota shifts. By quantifying the production of DCA-D5 and other metabolites, researchers can gain insights into the mechanisms by which the gut microbiota contributes to health and disease through the modulation of the bile acid pool. This knowledge is critical for the development of targeted therapeutic strategies, such as probiotics, prebiotics, or dietary interventions, aimed at restoring a healthy bile acid metabolism.

Glycodeoxycholic Acid D5 in Mechanistic Biochemical Investigations

Studies on Bile Acid Receptor Interactions and Signaling Pathways

Bile acids exert their regulatory effects through interaction with specific receptors, primarily the nuclear receptor Farnesoid X Receptor (FXR) and the G protein-coupled receptor TGR5. GDCA-D5 is instrumental in studies designed to dissect these interactions and their downstream consequences.

Quantifying Glycodeoxycholic Acid in Studies of Farnesoid X Receptor (FXR) Activation

The Farnesoid X Receptor is a key regulator of bile acid, lipid, and glucose homeostasis. frontiersin.orgcaymanchem.com Bile acids are the natural ligands for FXR, and their binding activates the receptor, leading to the regulation of target gene expression. frontiersin.orgcaymanchem.com Glycodeoxycholic acid (GDCA) is a known FXR agonist. nih.gov In research settings, accurately quantifying the levels of GDCA is crucial for understanding its potency and the downstream effects of FXR activation.

GDCA-D5 serves as an indispensable internal standard in LC-MS/MS methods to precisely measure the concentrations of endogenous GDCA in in vitro and in vivo models of FXR activation. nih.govresearchgate.net This accurate quantification allows researchers to establish clear dose-response relationships and determine the effective concentrations of GDCA required for FXR-mediated gene regulation. For instance, studies have shown that conjugated bile acids can modulate the expression of FXR itself. researchgate.net The use of deuterated standards in such studies ensures that the measurements are not skewed by matrix effects or variations in sample preparation, thus providing reliable data on the levels of specific bile acids that lead to the activation or repression of FXR and its target genes. nih.gov

Table 1: Research Findings on FXR Activation by Glycodeoxycholic Acid

Research FocusKey FindingImplication for Mechanistic Studies
FXR AgonismGlycodeoxycholic acid acts as an agonist for the Farnesoid X Receptor (FXR). nih.govAllows for the study of specific downstream signaling pathways initiated by GDCA binding to FXR.
Gene RegulationTreatment with glycodeoxycholic acid can lead to a decrease in FXR mRNA levels in certain cell types. researchgate.netHighlights the complex feedback mechanisms involved in bile acid signaling and the importance of quantifying specific bile acids.
Internal StandardGlycodeoxycholic Acid-D5 is used as an internal standard for accurate quantification of endogenous GDCA in FXR activation assays. nih.govresearchgate.netEnables precise determination of GDCA concentrations, facilitating accurate assessment of dose-dependent effects on FXR.

Analysis of G Protein-Coupled Bile Acid Receptor (TGR5) Signaling

TGR5, a G protein-coupled receptor, is another critical sensor for bile acids and is involved in regulating energy expenditure, glucose metabolism, and inflammation. mdpi.comphysoc.org Upon activation by bile acids, TGR5 stimulates the production of intracellular cyclic AMP (cAMP), which in turn triggers a cascade of downstream signaling events. mdpi.comnih.gov

GDCA-D5 is employed as an internal standard to quantify GDCA levels in studies investigating TGR5 signaling. This allows for the precise determination of the concentration of GDCA required to elicit a TGR5-mediated response, such as cAMP production or the secretion of glucagon-like peptide-1 (GLP-1). physoc.orgnih.gov The potency of various bile acids as TGR5 agonists can be compared by determining their EC50 values, which represent the concentration at which half-maximal activation is achieved. Deoxycholic acid (DCA), the unconjugated form of GDCA, is a known potent TGR5 agonist. mdpi.com

Table 2: Potency of Various Bile Acids as TGR5 Agonists

Bile AcidEC50 (µM) for TGR5 Activation
Taurolithocholic acid (TLCA)0.33
Lithocholic acid (LCA)0.53
Deoxycholic acid (DCA)1.01
Chenodeoxycholic acid (CDCA)4.43
Cholic acid (CA)7.72

This table presents the half-maximal effective concentration (EC50) values for the activation of the G protein-coupled bile acid receptor 1 (TGR5) by various bile acids. A lower EC50 value indicates a higher potency of the bile acid as a TGR5 agonist. Data sourced from Kawamata et al., 2003 as cited in researchgate.net.

Modulatory Effects on Downstream Gene Expression using GDCA-D5 for Quantification

The activation of FXR and TGR5 by bile acids leads to significant changes in the expression of a wide array of downstream genes. These genes are involved in various metabolic processes, including bile acid synthesis and transport, lipid metabolism, and glucose homeostasis. nih.govfrontiersin.org

The use of GDCA-D5 as an internal standard is crucial for studies aiming to correlate the concentration of GDCA with changes in gene expression. nih.govresearchgate.net By accurately measuring GDCA levels, researchers can establish a quantitative link between the presence of this specific bile acid and the upregulation or downregulation of target genes. For example, FXR activation by bile acids is known to induce the expression of the Small Heterodimer Partner (SHP), a nuclear receptor that plays a key role in repressing the expression of genes involved in bile acid synthesis, such as Cholesterol 7α-hydroxylase (CYP7A1). nih.govnih.gov Quantitative PCR (qPCR) is often used to measure the fold changes in the mRNA levels of these target genes in response to treatment with specific bile acids.

Table 3: Examples of FXR Target Genes Modulated by Bile Acids

GeneFunctionEffect of FXR Activation
SHP (Small Heterodimer Partner)Represses transcription of genes involved in bile acid synthesis.Induction
BSEP (Bile Salt Export Pump)Transports bile salts from hepatocytes into bile.Induction
CYP7A1 (Cholesterol 7α-hydroxylase)Rate-limiting enzyme in bile acid synthesis.Repression
NTCP (Na+-taurocholate cotransporting polypeptide)Mediates uptake of conjugated bile acids into hepatocytes.Repression

This table provides examples of genes whose expression is regulated by the Farnesoid X Receptor (FXR) upon activation by bile acids. The direction of regulation (induction or repression) is indicated.

Research on Cellular and Molecular Mechanisms of Bile Acid Action

Beyond receptor-mediated signaling, bile acids play fundamental roles in various cellular and molecular processes. GDCA-D5 facilitates the precise quantification needed to investigate these mechanisms.

Investigation of Bile Acid-Mediated Emulsification and Solubilization Processes

A primary function of bile acids in the intestine is the emulsification of dietary fats, a process that is essential for their digestion and absorption. feedandadditive.comnih.gov Bile acids are amphipathic molecules that can form micelles, which are aggregates that can encapsulate lipids and increase their solubility in the aqueous environment of the gut. nih.gov

In research focused on these physicochemical properties, GDCA-D5 can be used as a tracer to quantify the amount of glycodeoxycholic acid incorporated into micelles and to study the dynamics of micellar solubilization of lipids, such as cholesterol. nih.gov For instance, studies have quantitatively followed the solubilization of cholesterol in glycodeoxycholic acid micelles, determining the maximum solubility and the kinetics of this process. nih.gov Such investigations are crucial for understanding how the composition of the bile acid pool affects the efficiency of fat digestion and cholesterol absorption.

Table 4: Quantitative Analysis of Cholesterol Solubilization by Glycodeoxycholic Acid (GDCA) Micelles

ParameterValueDescription
Maximum Cholesterol Solubility3.0 ± 0.1 mMThe maximum concentration of cholesterol that can be solubilized in a 50 mM total lipid (GDCA + cholesterol) solution.
Solubilization KineticsPseudo first-orderThe rate of cholesterol solubilization follows a pseudo first-order kinetic model.
Characteristic Time Constant3.6 hoursThe time constant for the solubilization process, indicating the rate at which equilibrium is approached.
Micelle Hydrodynamic Radius (Rh)1.1 nmThe size of the GDCA micelles as determined by dynamic light scattering.

This table summarizes the quantitative findings from a study on the solubilization of cholesterol in glycodeoxycholic acid (GDCA) micelles. The data provides insights into the capacity and kinetics of this essential process in lipid digestion. Data sourced from Coreta-Gomes et al., 2012. nih.gov

Role in Lipid Metabolism and Cholesterol Homeostasis Research

Bile acid metabolism is intricately linked with lipid and cholesterol homeostasis. nih.govnih.gov Bile acids are synthesized from cholesterol in the liver, and this represents a major pathway for cholesterol catabolism. nih.gov Furthermore, through the activation of FXR, bile acids regulate the expression of genes involved in lipoprotein metabolism and cholesterol transport. frontiersin.orgmdpi.com

Table 5: Key Genes in Lipid Metabolism and Cholesterol Homeostasis Influenced by Bile Acid Signaling

GeneFunctionRegulation by Bile Acid-Activated FXR
SREBP-1c (Sterol regulatory element-binding protein 1c)Master regulator of fatty acid and triglyceride synthesis.Repression
ABCG5/G8 (ATP-binding cassette sub-family G member 5/8)Transporters that mediate biliary cholesterol secretion.Induction
LPL (Lipoprotein lipase)Hydrolyzes triglycerides in lipoproteins.Modulation
SR-BI (Scavenger receptor class B type I)Mediates selective uptake of HDL cholesterol by the liver.Induction

This table highlights key genes involved in lipid and cholesterol metabolism that are regulated by the Farnesoid X Receptor (FXR) upon activation by bile acids, demonstrating the central role of bile acid signaling in maintaining lipid homeostasis.

Studies on Interactions with Cellular Membranes and Transporters

Direct studies investigating the specific interactions of this compound with cellular membranes and transporters are not extensively available in peer-reviewed literature. This is primarily because deuterated compounds like this compound are most commonly utilized as internal standards for mass spectrometry-based quantification of their non-labeled counterparts. However, the biochemical behavior of this compound is expected to be virtually identical to that of endogenous Glycodeoxycholic Acid (GDCA). Therefore, research on GDCA and other bile acids provides significant insights into how this compound likely interacts with cellular structures.

Bile acids, including GDCA, are amphipathic molecules, meaning they possess both hydrophobic (lipid-soluble) and hydrophilic (water-soluble) regions. This property dictates their interaction with the phospholipid bilayer of cellular membranes. The hydrophobic steroid backbone of the bile acid can intercalate into the lipid portion of the membrane, while the hydrophilic glycine (B1666218) conjugate and hydroxyl groups can interact with the aqueous environment and the polar head groups of the phospholipids.

Research has shown that the interaction of bile acids with cellular membranes can lead to alterations in membrane fluidity and the structure of membrane microdomains. For instance, deoxycholic acid (DCA), the unconjugated form of GDCA, has been demonstrated to perturb membrane structure by altering the distribution of cholesterol within the membrane. nih.gov This can, in turn, affect the function of membrane-bound proteins and signaling pathways. nih.gov The hydrophobicity of a bile acid is a key determinant of the extent of these membrane alterations. researchgate.net

The transport of bile acids, including GDCA, across cellular membranes is a highly regulated process mediated by a variety of transporter proteins. These transporters are crucial for maintaining the enterohepatic circulation of bile acids. Key transporters involved in the uptake and efflux of bile acids from cells include members of the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) transporter superfamilies.

In vitro assays using cell lines that overexpress specific transporters are a common method to study these interactions. nih.govsemanticscholar.orgnih.govxenotech.com For example, to determine if a compound is a substrate for an uptake transporter, its accumulation is measured in cells engineered to express that transporter. xenotech.com Similarly, inhibition assays can be performed by measuring the transport of a known probe substrate in the presence of the test compound. xenotech.com

Table 1: Key Transporters Involved in Bile Acid Transport

Transporter FamilyTransporter NameLocationFunction
SLCApical Sodium-Dependent Bile Acid Transporter (ASBT)Ileum, KidneyUptake of conjugated bile acids from the intestine and renal filtrate.
SLCNa+-Taurocholate Cotransporting Polypeptide (NTCP)Liver (hepatocytes)Uptake of conjugated bile acids from portal blood into hepatocytes. shimadzu.com
SLCOrganic Anion Transporting Polypeptides (OATPs)Liver, Kidney, BrainUptake of a wide range of compounds, including bile acids. frontiersin.org
ABCBile Salt Export Pump (BSEP)Liver (hepatocytes)Efflux of bile acids from hepatocytes into the bile canaliculi. shimadzu.com
ABCMultidrug Resistance-Associated Protein 2 (MRP2)Liver, Kidney, IntestineEfflux of various conjugated compounds, including some bile acids.

While direct experimental data for this compound is lacking, it is reasonable to infer that it would be recognized and transported by the same proteins that handle endogenous GDCA.

This compound in Studies of Enzyme Deficiencies Affecting Bile Acid Metabolism (e.g., 3β-hydroxy-Δ5-C27-steroid-oxidoreductase deficiency)

3β-hydroxy-Δ5-C27-steroid-oxidoreductase (HSD3B7) deficiency is an inborn error of bile acid synthesis. This genetic disorder disrupts the normal pathway for producing primary bile acids, leading to a deficiency of cholic acid and chenodeoxycholic acid. nih.govnih.gov Consequently, there is an accumulation of atypical 3β-hydroxy-Δ5 bile acids. nih.govnih.gov Clinically, this deficiency can manifest as cholestatic jaundice, fat-soluble vitamin malabsorption, and progressive liver disease. nih.govnih.gov

The standard treatment for HSD3B7 deficiency involves the oral administration of primary bile acids, typically cholic acid or chenodeoxycholic acid. researchgate.net This replacement therapy aims to restore the normal bile acid pool, which in turn suppresses the synthesis of the toxic atypical bile acids through negative feedback mechanisms. nih.gov

A recent case report has highlighted the potential use of glycodeoxycholic acid (GDCA) as an alternative treatment for HSD3B7 deficiency. nih.govnih.govamsterdamumc.nlresearchgate.net In this study, a 28-year-old woman with this deficiency was treated with GDCA. nih.gov The treatment proved to be successful in normalizing the levels of bile acids and improving the patient's body weight by mitigating fat malabsorption. nih.gov Importantly, the GDCA therapy was well-tolerated without any reported adverse effects on the liver. nih.gov

The therapeutic effect of GDCA in this context is thought to be mediated through its action as a potent ligand for the Farnesoid X receptor (FXR). nih.gov FXR is a nuclear receptor that plays a central role in regulating bile acid synthesis. Activation of FXR by bile acids leads to the downregulation of key enzymes involved in their synthesis, thus reducing the production of the harmful intermediate bile acids characteristic of HSD3B7 deficiency. nih.gov

In the research and clinical management of such disorders, stable isotope-labeled internal standards like this compound are indispensable for the accurate quantification of bile acid profiles in biological samples. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to measure the concentrations of various bile acids in serum, urine, and feces. nih.gov The inclusion of a known amount of this compound as an internal standard allows for the precise determination of the concentration of endogenous GDCA by correcting for variations during sample preparation and analysis. sciex.com

Table 2: Bile Acid Profile Changes in HSD3B7 Deficiency and After GDCA Treatment

Bile Acid SpeciesTypical State in HSD3B7 DeficiencyState After GDCA Treatment
Atypical 3β-hydroxy-Δ5 bile acidsMarkedly elevatedReduced
Cholic AcidDeficient-
Chenodeoxycholic AcidDeficient-
Glycodeoxycholic AcidLow to absentRestored to therapeutic levels

This analytical approach is crucial for diagnosing the disorder, monitoring the efficacy of treatment, and adjusting therapeutic regimens. The use of this compound and other deuterated bile acid standards ensures the reliability of the data obtained from these highly sensitive analytical methods. shimadzu.comfrontiersin.org

Comparative Research of Glycodeoxycholic Acid D5 with Other Deuterated Bile Acids

Relative Utility and Specificity of Glycodeoxycholic Acid-D5 Among Deuterated Bile Acid Panels

The primary utility of a SIL internal standard like GDCA-D5 is its ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection. waters.com Because the substitution of hydrogen with deuterium (B1214612) atoms results in a negligible change in chemical properties, GDCA-D5 and the natural GDCA exhibit virtually identical behavior during sample preparation, chromatographic separation, and ionization in the mass spectrometer. amazonaws.com This co-eluting, chemically analogous nature allows GDCA-D5 to effectively compensate for variability in sample recovery and for matrix effects—the suppression or enhancement of ionization caused by other components in the sample—which are significant sources of imprecision in quantitative analyses. waters.comcrimsonpublishers.com

The specificity of GDCA-D5 is conferred by its distinct mass-to-charge (m/z) ratio. The inclusion of five deuterium atoms increases its molecular weight, allowing the mass spectrometer to easily differentiate it from the endogenous GDCA. acanthusresearch.com This mass difference is the key to the stable isotope dilution technique, where a known amount of the labeled standard is added to a sample, and the ratio of the analyte's signal to the standard's signal is used for quantification. researchgate.net

In the context of a deuterated bile acid panel, GDCA-D5 functions as a specific internal standard for one of the many bile acids being measured simultaneously. Comprehensive bile acid profiling often involves quantifying a panel of 15 or more individual bile acids, including primary, secondary, and their glycine (B1666218) or taurine (B1682933) conjugates. nih.govmdpi.com For the most accurate results, an ideal analytical method would employ a unique deuterated internal standard for each corresponding analyte. amazonaws.com GDCA-D5 takes its place in such panels alongside other deuterated standards to ensure the highest accuracy for each specific measurement.

Below is a table representing a typical panel of deuterated bile acids that would be used in a comprehensive quantitative analysis, illustrating the specific role of this compound.

Table 1: Representative Panel of Deuterated Bile Acids for LC-MS/MS Analysis

This interactive table lists common deuterated bile acids used as internal standards. Click on a header to sort the data.

Methodological Distinctions and Advantages in Bile Acid Isomer Quantification

A significant challenge in bile acid analysis is the existence of numerous structural isomers—molecules with the same chemical formula and exact mass but different arrangements of atoms. For example, deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and ursodeoxycholic acid (UDCA) are isomers. Their glycine-conjugated forms (GDCA, GCDCA, and GUDCA) are also isomers. Because a mass spectrometer cannot distinguish between isobaric compounds (compounds with the same mass), their accurate quantification relies heavily on chromatographic separation. nih.gov

The use of a specific SIL internal standard like GDCA-D5 provides a distinct methodological advantage in this context. While chromatographic methods are optimized to separate these isomers, baseline resolution is not always perfect. By assigning a dedicated SIL internal standard to each analyte, any ambiguity is removed. GDCA-D5 will co-elute precisely with GDCA, allowing for its accurate quantification even if it is not fully separated from its isomers, GCDCA and GUDCA, which would be quantified against their own respective deuterated internal standards.

The key advantages of employing GDCA-D5 and a full panel of corresponding SIL internal standards in bile acid quantification are summarized below.

Table 2: Methodological Advantages of Using GDCA-D5 in Isomer Quantification

This interactive table highlights the benefits of using stable isotope-labeled internal standards. Click on a header to sort the data.

Emerging Research Avenues and Future Perspectives for Glycodeoxycholic Acid D5

Development of Novel Analytical Platforms for Bile Acid Analysis with Glycodeoxycholic Acid-D5

The accurate quantification of bile acids in complex biological matrices is a significant analytical challenge due to their chemical diversity and wide concentration ranges. researchgate.net Advanced analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), have become essential for the identification and quantification of individual bile acids. nih.gov In this context, stable isotope-labeled compounds like this compound are indispensable.

GDCA-D5 serves as an ideal internal standard in LC-MS methods. thermofisher.commedchemexpress.com The use of such standards is critical for achieving accurate and precise quantification, as they help to correct for variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects. thermofisher.comisolife.nl The co-elution of the deuterated standard with its unlabeled counterpart allows for reliable normalization of the analytical signal. nih.gov While deuterium-labeled standards can sometimes exhibit slightly different retention times compared to their non-labeled analogs, careful method development can minimize these effects. nih.govhilarispublisher.com

The development of LC-high-resolution/accurate mass MS (LC-HRMS) methods has further improved the analysis of bile acids, overcoming challenges faced with traditional triple quadrupole systems, especially for unconjugated bile acids that lack a primary fragment ion. nih.gov The integration of deuterated standards like GDCA-D5 into these high-resolution platforms enhances the selectivity and sensitivity of the assays. researchgate.net This allows for the simultaneous bioanalysis of multiple endogenous bile acids using a representative deuterated standard for structurally similar groups. nih.gov

Table 1: Comparison of Analytical Techniques for Bile Acid Analysis

TechniquePrimary UseUse of Internal Standards (like GDCA-D5)Limitations
Enzyme AnalysisTotal bile acid concentrationNot applicableProvides limited information on individual bile acids. nih.gov
Thin Layer Chromatography (TLC)Separation of free and conjugated bile acidsLimitedLow specificity and cannot effectively separate some isomers. nih.gov
High-Performance Liquid Chromatography (HPLC)Separation and quantificationImportant for accurate quantificationLower sensitivity compared to MS-based methods. isolife.nl
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification of volatile derivativesEssential for accuracyRequires derivatization which can be complex. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)High-sensitivity quantification of individual bile acidsCrucial for precision and accuracy. thermofisher.comhilarispublisher.comPotential for matrix effects and ion suppression. nih.gov

Application in Organoid and Advanced In Vitro Models for Bile Acid Research

Organoid technology represents a significant leap forward for in vitro research, providing three-dimensional models that more closely mimic the structure and function of native tissues compared to traditional 2D cell cultures. frontiersin.org Liver and intestinal organoids, in particular, have emerged as powerful tools for studying enterohepatic circulation and bile acid metabolism. nih.gov These models can recapitulate key functions such as bile acid synthesis, uptake, and secretion. nih.govsochob.cl

The accurate measurement of bile acid production and flux within these sophisticated in vitro systems is paramount. While direct mentions of this compound in organoid studies are emerging, the analytical methods used to quantify bile acids in organoid culture media inherently rely on the principles of stable isotope dilution mass spectrometry. nih.gov Therefore, the application of deuterated standards like GDCA-D5 is a critical, albeit often implicit, component of this research.

By adding a known quantity of GDCA-D5 to the organoid culture supernatant or cell lysates, researchers can accurately quantify the endogenous levels of GDCA and other related bile acids. This allows for precise characterization of how different stimuli or genetic backgrounds affect bile acid metabolism in a controlled environment. For instance, researchers can study the response of organoids to exogenous bile acids or test the efficacy of compounds designed to modulate bile acid pathways. frontiersin.org The use of stable isotope tracers can also help elucidate the kinetics of bile acid handling and metabolism within these models. nih.gov

Interdisciplinary Research Integrating this compound for Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Metabolomics, the large-scale study of small molecules, provides a real-time snapshot of physiological status. thermofisher.com Given the central role of bile acids in regulating metabolism, their accurate quantification is crucial for building robust systems biology models.

The precision afforded by using internal standards like this compound is fundamental to generating the high-quality, reproducible data required for systems biology. isolife.nl Inaccurate or imprecise measurements can lead to flawed models and incorrect biological interpretations. By ensuring the reliability of bile acid quantification, GDCA-D5 facilitates the integration of metabolomic data with other omics datasets. nih.gov

For example, by correlating precise changes in the bile acid pool (measured using deuterated standards) with changes in gene expression (transcriptomics) and protein levels (proteomics), researchers can build comprehensive network models of metabolic regulation. nih.gov This integrative approach allows for a more holistic understanding of how perturbations, such as dietary changes or microbial shifts, impact the entire biological system.

Potential for this compound in the Study of Complex Biological Systems (excluding direct human disease mechanisms)

Beyond its role in disease modeling, this compound is a valuable tool for fundamental research into complex biological systems. The use of stable isotope-labeled tracers provides a powerful method for investigating the pathophysiology and regulation of bile acid synthesis in vivo, without the need for radioactive isotopes. mdpi.com

Furthermore, studies investigating the physiological effects of diet and fasting on metabolism can benefit from the precise measurements enabled by GDCA-D5. For example, a controlled metabolomics study in rats used deuterated bile acid analogues to investigate changes in endogenous bile acids in response to feeding and fasting cycles. nih.gov This type of research helps to unravel the fundamental regulatory networks that govern energy homeostasis.

Q & A

Q. How is the structural identity of GDCA-D5 confirmed in analytical workflows?

Methodological Answer: GDCA-D5’s structure is validated using high-resolution mass spectrometry (HRMS) to confirm its molecular formula (C26H39D4NO5, exact mass 453.33) and isotopic purity. Nuclear magnetic resonance (NMR) spectroscopy is employed to verify the positions of deuterium substitutions, particularly at the C-6, C-7, C-11, and C-12 positions. Reference to its InChI (WVULKSPCQVQLCU-BUXLTGKBSA-N) and SMILES descriptors ensures consistency across databases .

Q. Which analytical techniques are optimal for quantifying GDCA-D5 in biological matrices?

Methodological Answer: Ultra-high-performance liquid chromatography coupled with quadrupole-Orbitrap mass spectrometry (UHPLC-QE-Orbitrap MS) is preferred for its high resolution (≥70,000 FWHM) and ability to differentiate GDCA-D5 from endogenous bile acids. Stable isotope dilution with GDCA-D5 as an internal standard minimizes matrix effects. For targeted metabolomics, LC-MS/MS with multiple reaction monitoring (MRM) is used, with transitions optimized for m/z 454.3 → 74.1 (GDCA-D5) and cross-validated against unlabeled GDCA .

Q. What is the role of GDCA-D5 as an internal standard in bile acid quantification?

Methodological Answer: GDCA-D5 compensates for ionization suppression/enhancement in LC-MS by mirroring the physicochemical properties of unlabeled GDCA. Researchers spike GDCA-D5 into samples at a fixed concentration (e.g., 50 nM) before extraction. Recovery rates are calculated using the ratio of analyte peak area to GDCA-D5 peak area, correcting for losses during sample preparation .

Q. How is GDCA-D5 purity assessed, and what storage conditions ensure stability?

Methodological Answer: Purity (≥95%) is verified via HPLC with evaporative light scattering detection (HPLC-ELSD), using a C18 column and gradient elution (methanol/ammonium acetate). Stability studies show GDCA-D5 remains intact for ≥24 months at -20°C in amber vials. Degradation is monitored by tracking the deuterium/hydrogen (D/H) exchange ratio using HRMS .

Advanced Research Questions

Q. How to validate GDCA-D5-based assays for compliance with metabolomic reproducibility standards?

Methodological Answer: Validation parameters include:

  • Linearity : R² ≥0.99 over 0.1–500 ng/mL.
  • Precision : Intra-/inter-day CV ≤15%.
  • Accuracy : Spike recovery 85–115% in plasma, urine, and fecal samples.
  • Limit of quantification (LOQ) : ≤0.1 ng/mL in bile acid-depleted matrices. Cross-lab validation is critical, as batch effects (e.g., LC column aging) can alter retention times by ±0.3 min .

Q. How to resolve contradictions in GDCA-D5 recovery data across different tissue types?

Methodological Answer: Discrepancies often arise from tissue-specific phospholipid interferences. For liver homogenates, solid-phase extraction (SPE) with C18 cartridges reduces lipid content. In intestinal samples, enzymatic hydrolysis (e.g., choloylglycine hydrolase) may be required to release conjugated GDCA-D5. Normalize recovery to tissue weight and matrix-matched calibration curves .

Q. What experimental designs mitigate isotopic effects of GDCA-D5 in kinetic studies?

Methodological Answer: Deuterium at positions distal to metabolic sites (e.g., C-24 glycine conjugation site) minimizes kinetic isotope effects (KIEs). In vitro assays comparing GDCA-D5 and GDCA metabolism in hepatocytes confirm <5% deviation in t½. For in vivo studies, co-administer GDCA-D5 with unlabeled GDCA to control for transport rate differences .

Q. How to differentiate GDCA-D5 from co-eluting isomers like Glycochenodeoxycholic Acid-D4 (GCDCA-D4)?

Methodological Answer: Use MS/MS fragmentation patterns:

  • GDCA-D5: Dominant fragment at m/z 74.1 (deuterated glycine moiety).
  • GCDCA-D4: Fragment at m/z 372.3 (deuterated chenodeoxycholic acid backbone). Chromatographic separation is achieved with a phenyl-hexyl column (2.1 × 100 mm, 1.7 µm), resolving GDCA-D5 and GCDCA-D4 by 1.2 min .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.